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Compound of Interest

Compound Name:
4-Chloro-N-

cyclopentylbenzylamine

Cat. No.: B185340 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Abstract
This technical guide provides a comprehensive overview of the molecular structure, synthesis,

and physicochemical properties of 4-Chloro-N-cyclopentylbenzylamine. It is intended to

serve as a core resource for researchers, scientists, and professionals in drug development

and agrochemical research. This document details experimental protocols for its synthesis,

presents key analytical data in structured tables, and includes visualizations of relevant

chemical pathways and workflows. 4-Chloro-N-cyclopentylbenzylamine, also known as

Pencycuron-PB-amine, is recognized as a principal metabolite of the fungicide Pencycuron,

highlighting its relevance in environmental and toxicological studies.

Molecular Structure and Chemical Properties
4-Chloro-N-cyclopentylbenzylamine is a secondary amine characterized by a 4-chlorobenzyl

group and a cyclopentyl group attached to a nitrogen atom. Its structural details and key

chemical identifiers are summarized below.
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Property Value Source

IUPAC Name

N-[(4-

chlorophenyl)methyl]cyclopent

anamine

[1]

Synonyms

4-Chloro-N-

cyclopentylbenzylamine, N-(4-

chlorobenzyl)cyclopentanamin

e, Pencycuron-PB-amine

[1]

CAS Number 66063-15-8 [1]

Molecular Formula C₁₂H₁₆ClN [2]

Molecular Weight 209.72 g/mol [2]

Appearance Colorless liquid [3]

SMILES
C1CCC(C1)NCC2=CC=C(C=C

2)Cl
[1]

InChI

InChI=1S/C12H16ClN/c13-11-

7-5-10(6-8-11)9-14-12-3-1-2-4-

12/h5-8,12,14H,1-4,9H2

[2]

Synthesis of 4-Chloro-N-cyclopentylbenzylamine
The primary synthetic route to 4-Chloro-N-cyclopentylbenzylamine is through the reductive

amination of 4-chlorobenzaldehyde with cyclopentylamine. This common and versatile method

involves the formation of an intermediate imine, which is then reduced to the final secondary

amine product.[4][5]

Experimental Protocol: Reductive Amination
This protocol is a representative procedure based on established methods for reductive

amination.[4][5][6][7]

Materials:

4-chlorobenzaldehyde
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Cyclopentylamine

Sodium borohydride (NaBH₄)

Methanol (or Ethanol)

Dichloromethane (or Ethyl Acetate)

Anhydrous Magnesium Sulfate (or Sodium Sulfate)

Hydrochloric Acid (1 M)

Sodium Bicarbonate (saturated aqueous solution)

Procedure:

In a round-bottom flask, dissolve 4-chlorobenzaldehyde (1 equivalent) in methanol.

Add cyclopentylamine (1.1 equivalents) to the solution at room temperature and stir for 1-2

hours to facilitate the formation of the imine intermediate.

Cool the reaction mixture in an ice bath.

Slowly add sodium borohydride (1.5 equivalents) portion-wise to the stirred solution.

After the addition is complete, remove the ice bath and allow the reaction to stir at room

temperature for an additional 3-4 hours.

Quench the reaction by the slow addition of 1 M hydrochloric acid until the effervescence

ceases.

Remove the methanol under reduced pressure using a rotary evaporator.

Add dichloromethane to the residue and transfer the mixture to a separatory funnel.

Wash the organic layer sequentially with a saturated aqueous solution of sodium bicarbonate

and brine.
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Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under

reduced pressure to yield the crude product.

The crude 4-Chloro-N-cyclopentylbenzylamine can be further purified by column

chromatography on silica gel if necessary.

Synthesis Workflow for 4-Chloro-N-cyclopentylbenzylamine

Reactants

Reaction Steps

4-chlorobenzaldehyde

Imine Formation
(Methanol, RT)

Cyclopentylamine

Reduction
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Aqueous Workup
& Extraction
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(Column Chromatography)

4-Chloro-N-
cyclopentylbenzylamine
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A flowchart illustrating the synthesis of 4-Chloro-N-cyclopentylbenzylamine.
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Spectroscopic Data
The structural confirmation of 4-Chloro-N-cyclopentylbenzylamine is achieved through

various spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy
The 1H and 13C NMR spectra provide detailed information about the molecular framework.

1H NMR:

Aromatic Protons: Signals corresponding to the protons on the 4-chlorophenyl ring.

Benzyl Protons: A singlet for the two protons of the methylene bridge (-CH₂-).

Cyclopentyl Protons: Signals for the methine proton attached to the nitrogen and the

methylene protons of the cyclopentyl ring.

13C NMR:

The spectrum will show distinct signals for each carbon environment, including the

substituted aromatic carbons, the benzylic carbon, and the carbons of the cyclopentyl ring.[8]

[9][10]
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Carbon Environment Approximate Chemical Shift (ppm)

C=O (Ketone/Aldehyde) 190-215

C=O (Acid/Ester/Amide) 160-185

Aromatic/Alkene C 110-160

C≡C 65-90

C-O 50-90

C-N 30-60

Alkyl C 5-45

Note: This is a general reference table for 13C

NMR chemical shifts.[9][11]

Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the

molecule.

Molecular Ion Peak (M+): Expected at m/z 209 (for ³⁵Cl) and 211 (for ³⁷Cl) with an

approximate 3:1 intensity ratio, confirming the presence of one chlorine atom.

Major Fragments: Common fragmentation pathways for N-benzylamines include cleavage at

the benzylic C-N bond, leading to the formation of a tropylium ion or related fragments, and

fragmentation of the cyclopentyl ring.[12][13][14][15]

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 6 / 10 Tech Support

https://sites.science.oregonstate.edu/~gablek/CH335/Chapter10/CarbonChemicalShift.htm
https://www2.chem.wisc.edu/deptfiles/OrgLab/handouts/13-C%20NMR%20Chemical%20Shift%20Table.pdf
https://chem.libretexts.org/Bookshelves/Analytical_Chemistry/Supplemental_Modules_(Analytical_Chemistry)/Instrumentation_and_Analysis/Mass_Spectrometry/Mass_Spec/Mass_Spectrometry_-_Fragmentation_Patterns
https://www.chemguide.co.uk/analysis/masspec/fragment.html
https://chemistry.miamioh.edu/gung/CHM526/pdfs/Mass-fragmentation.pdf
https://www.docbrown.info/page06/spectra/cyclopentane-ms.htm
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b185340?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


m/z Possible Fragment

209/211 [M]⁺

125/127 [ClC₆H₄CH₂]⁺

84 [C₅H₉NH]⁺

69 [C₅H₉]⁺

Note: This table represents predicted major

fragments based on typical fragmentation

patterns.[12][15]

Infrared (IR) Spectroscopy
The IR spectrum reveals the presence of key functional groups.

Wavenumber (cm⁻¹) Vibration

3300-3500 N-H stretch (secondary amine)

3000-3100 Aromatic C-H stretch

2850-2960 Aliphatic C-H stretch

1450-1600 C=C stretch (aromatic ring)

1090-1120 C-N stretch

1015 C-Cl stretch

Biological and Toxicological Context
4-Chloro-N-cyclopentylbenzylamine is a known environmental transformation product of the

fungicide Pencycuron.[16] Pencycuron acts by inhibiting mitosis and cell division in fungi.[17]

As a metabolite, the biological activity and toxicological profile of 4-Chloro-N-
cyclopentylbenzylamine are of significant interest in environmental science and food safety.

Studies have indicated its potential for toxicity in humans and aquatic organisms.[18]
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Metabolic Pathway of Pencycuron

Pencycuron

4-Chloro-N-cyclopentylbenzylamine
(Pencycuron-PB-amine)

Environmental Transformation

Other Metabolites

Environmental Transformation

Click to download full resolution via product page

A simplified diagram showing the formation of 4-Chloro-N-cyclopentylbenzylamine from
Pencycuron.

Applications in Research and Development
Given its structural similarity to compounds with known biological activities, 4-Chloro-N-
cyclopentylbenzylamine and its derivatives are of interest in several areas:

Agrochemical Research: As a metabolite of a known fungicide, it serves as a reference

standard in residue analysis and environmental fate studies.[18] There is also potential for

the development of new fungicidal candidates based on this scaffold.

Drug Discovery: The N-benzylcyclopentylamine moiety is a feature in various compounds

explored for their pharmacological properties. Further derivatization could lead to the

discovery of novel therapeutic agents.

Organic Synthesis: It can be used as a building block in the synthesis of more complex

molecules, such as γ-lactams.[19]

Conclusion
4-Chloro-N-cyclopentylbenzylamine is a molecule of interest at the intersection of synthetic

chemistry, agrochemical science, and toxicology. This guide provides a foundational

understanding of its structure, synthesis, and properties, intended to facilitate further research

and development in these fields. The detailed protocols and compiled data serve as a practical
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resource for laboratory work, while the contextual information highlights the broader scientific

relevance of this compound.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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